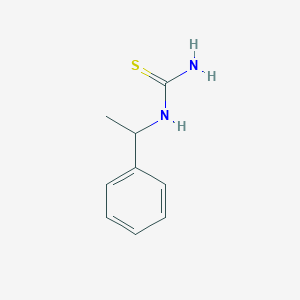

(1-Phenyl-ethyl)-thiourea

Description

Properties

IUPAC Name |

1-phenylethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFIWYQHNZIYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369369 | |

| Record name | (1-Phenyl-ethyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67398-34-9 | |

| Record name | NSC5351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Phenyl-ethyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-ethyl)-thiourea typically involves the reaction of phenylethylamine with thiocyanate. One common method is the reaction of phenylethylamine with ammonium thiocyanate in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3\text{NH}_2 + \text{NH}_4\text{SCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3\text{NHCSNH}_2 + \text{NH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-ethyl)-thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity:

Studies have shown that thiourea derivatives, including (1-Phenyl-ethyl)-thiourea, exhibit significant anticancer properties. They target molecular pathways involved in cancer progression, such as angiogenesis and cell signaling. For instance, certain thiourea derivatives demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including those associated with pancreatic and breast cancers .

2. Antioxidant Properties:

Thiourea compounds have been identified as potential antioxidants. A study reported that a related thiourea derivative exhibited strong antioxidant activity with IC50 values of 45 µg/mL in DPPH assays . This suggests that this compound may also possess similar properties, making it a candidate for further research in oxidative stress-related diseases.

3. Urease Inhibition:

Thiourea derivatives have been synthesized and evaluated for their urease inhibitory activity. Urease is an enzyme that plays a role in various physiological processes, and its inhibition can be beneficial in treating conditions like kidney stones . The efficacy of this compound as a urease inhibitor warrants further investigation.

Agricultural Applications

1. Ethylene Response Inducers:

Recent research has highlighted the potential of thiourea derivatives as ethylene response inducers in plants. A compound with a similar structure to this compound was found to activate the ethylene signaling pathway in Arabidopsis thaliana, enhancing plant growth responses . This application could be pivotal for crop management and improving yield.

2. Herbicidal Activity:

Thioureas have shown promise as herbicides due to their ability to inhibit specific biochemical pathways in plants. The structural modifications of thiourea can lead to enhanced herbicidal activity, indicating that this compound could be developed into an effective herbicide .

Chemical Applications

1. Organic Synthesis:

this compound serves as an important reagent in organic synthesis. It can participate in various reactions such as cyclization and metal complex formation . The compound's ability to form complexes with metal ions makes it useful in analytical chemistry and metal extraction processes.

2. Coordination Chemistry:

Thioureas are known for their coordination abilities with transition metals, which can lead to the formation of novel coordination complexes used in catalysis and materials science . This application is particularly relevant for developing new materials with tailored properties.

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively at concentrations below 20 µM, showcasing its potential as a therapeutic agent against cancer .

Case Study 2: Ethylene Response Induction

In a controlled study involving Arabidopsis thaliana, derivatives of this compound were tested for their ability to induce ethylene responses. The findings revealed that certain derivatives significantly enhanced plant growth under stress conditions, suggesting practical applications in agriculture .

Mechanism of Action

The mechanism of action of (1-Phenyl-ethyl)-thiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur atom in the thiourea group plays a crucial role in this interaction, as it can form strong bonds with metal ions present in the enzyme’s active site.

Comparison with Similar Compounds

N-Benzoyl-N'-Phenylthiourea Derivatives

- Structure : Benzoyl and phenyl groups attached to thiourea.

- Activity: Acts as EGFR inhibitors, targeting cancer cell proliferation.

- Limitations: Limited solubility due to aromatic stacking, whereas phenethyl groups may improve pharmacokinetics via hydrophobic interactions .

Phenethylthiazolethiourea (PETT) Compounds

- Structure : Combines phenethyl, thiazole, and thiourea moieties.

- Activity : LY300046.HCl (a PETT derivative) inhibits HIV-1 RT with IC₅₀ = 15 nM, outperforming simpler thioureas due to thiazole’s heterocyclic rigidity and halogen substituents (e.g., bromine) enhancing target affinity .

- Comparison : The phenethyl group in PETT aligns with (1-Phenyl-ethyl)-thiourea’s hydrophobic backbone, but thiazole inclusion introduces π-π stacking and hydrogen-bonding capabilities absent in simpler derivatives .

Amino Acid-Modified Thioureas (M1, M2)

Urea Analogues

- Structure : Oxygen replaces sulfur in the urea core.

- Activity : Phenyl-urea analogues show higher activity (76.3%) than thiourea (49.7%) in electrochemical applications, attributed to oxygen’s electronegativity enhancing redox properties .

- Pharmacokinetics : Thioureas generally exhibit better membrane permeability due to sulfur’s polarizability, favoring drug delivery over ureas .

1-tert-Butyl-3-phenylthiourea

- Structure : Bulky tert-butyl and phenyl substituents.

- Properties: Increased steric hindrance reduces enzymatic degradation but may limit receptor access. Compared to phenethyl derivatives, tert-butyl groups enhance solubility in nonpolar solvents, useful in material science .

Data Tables

Table 2: Physicochemical Properties

| Compound | Solubility | LogP | Key Advantage |

|---|---|---|---|

| This compound | Low | 3.2 | Blood-brain barrier penetration |

| M1 Thiourea | High | 1.8 | Membrane permeability |

| 1-tert-Butyl-3-phenylthio. | Moderate | 4.1 | Thermal stability |

Biological Activity

(1-Phenyl-ethyl)-thiourea, a thiourea derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential across various therapeutic areas, including antibacterial, anticancer, and antiviral applications. The following sections detail its biological activities, supported by case studies and research findings.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound and its derivatives. For instance, a study highlighted that thiourea compounds showed potent activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the thiourea scaffold could enhance antibacterial efficacy.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.25 µg/mL |

| Derivative A | E. coli | 0.5 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 1 µg/mL |

These findings underscore the potential of thiourea derivatives as effective antibacterial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Research has shown that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including inducing apoptosis and inhibiting angiogenesis.

Case Study: Inhibition of Cancer Cell Lines

A notable study evaluated the effects of this compound on human leukemia cell lines. The compound exhibited IC50 values ranging from 3 to 14 µM, indicating significant cytotoxicity against these cells. Additionally, it was found to alter key signaling pathways involved in cancer progression.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Human Leukemia | 3 - 14 | Apoptosis induction |

| Breast Cancer | <20 | Inhibition of angiogenesis |

| Prostate Cancer | <10 | Cell cycle arrest |

These results suggest that this compound could be a promising candidate for further development in cancer therapy.

Antiviral Activity

In addition to its antibacterial and anticancer effects, this compound has shown antiviral activity against several viruses. It has been particularly noted for its efficacy against HIV and other viral pathogens.

Research Findings on Antiviral Mechanisms

Studies indicate that thiourea derivatives can interfere with viral replication processes by targeting specific viral enzymes or host cell receptors. This mechanism highlights the versatility of this compound in combating viral infections.

Table 3: Antiviral Efficacy Against Specific Viruses

| Virus | Effective Concentration (µM) | Mechanism |

|---|---|---|

| HIV | 5 - 15 | Inhibition of reverse transcriptase |

| Influenza Virus | 10 - 20 | Blocking viral entry |

These findings emphasize the potential role of this compound as an antiviral agent, warranting further investigation into its mechanisms and efficacy.

Toxicological Studies

Despite its promising biological activities, it is crucial to assess the safety profile of this compound. A bioassay conducted on Fischer 344 rats and B6C3F1 mice evaluated its carcinogenic potential. The study revealed a dose-related depression in body weight but did not find significant evidence of carcinogenicity at tested concentrations.

Table 4: Summary of Toxicological Findings

| Parameter | Observations |

|---|---|

| Body Weight Gain | Depressed in treated mice |

| Carcinogenicity | No significant tumors observed |

This data suggests that while there are some adverse effects at high doses, the compound does not exhibit significant carcinogenic risk under the conditions tested.

Q & A

Basic Research Questions

Q. How can (1-Phenyl-ethyl)-thiourea be synthesized and characterized in a laboratory setting?

- Methodology :

- Synthesis : React phenyl ethylamine with thiophosgene or ammonium thiocyanate under controlled pH and temperature. Purify via recrystallization using ethanol or methanol .

- Characterization :

- IR Spectroscopy : Confirm the presence of ν(N–H) (~3179 cm⁻¹), ν(C=S) (~1190 cm⁻¹), and aromatic ν(C=C) (~1528 cm⁻¹) .

- Elemental Analysis : Validate the molecular formula (C₉H₁₂N₂S) by comparing experimental vs. theoretical C, H, N, and S percentages (e.g., C: 63.12%, H: 6.47%, N: 16.36%, S: 14.05%) .

- NMR : Use ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–7.5 ppm) and thiourea carbons (δ ~180 ppm for C=S) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use impervious gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respirators are required in high-concentration environments .

- Storage : Keep in airtight containers away from oxidizing agents and moisture. Label with hazard warnings (e.g., "Harmful if inhaled") .

- Waste Disposal : Neutralize with dilute sodium hydroxide before disposal in designated chemical waste containers .

Q. What are the primary applications of this compound in biological research?

- Methodology :

- Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten analysis) to study its role in disrupting catalytic activity, particularly in tyrosine phosphatases .

- Apoptosis Studies : Measure mitochondrial membrane potential (ΔψM) via flow cytometry with JC-1 dye to assess intrinsic pathway activation .

Advanced Research Questions

Q. How does this compound induce apoptosis at the molecular level?

- Methodology :

- Mechanistic Analysis : Perform Western blotting to quantify cytochrome c release from mitochondria and Bcl-2/Bax ratio changes. Use caspase-3/7 activity assays to confirm apoptosis .

- Data Interpretation : Correlate dose-dependent reductions in ΔψM with caspase activation, noting thresholds for significant cytotoxic effects (e.g., IC₅₀ values) .

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Methodology :

- Comparative Studies : Replicate carcinogenicity assays (e.g., rodent models) under standardized OECD guidelines to address variability in historical data .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate results from studies with conflicting outcomes, controlling for variables like dosage and exposure duration .

Q. What advanced techniques are used for structural elucidation of this compound derivatives?

- Methodology :

- X-Ray Crystallography : Refine crystal structures using SHELXL, ensuring high-resolution data (R-factor < 0.05) and validating hydrogen bonding patterns (e.g., N–H···S interactions) .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways for oxidation or substitution derivatives .

Q. How can this compound be tailored for selective enzyme inhibition?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups) and test inhibitory potency via IC₅₀ assays .

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., protein tyrosine phosphatases) and validate with in vitro assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.